2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C26H20N4O3S2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H20N4O3S2/c31-24-20(14-21-25(32)30(26(34)35-21)16-19-8-5-13-33-19)23(27-22-9-3-4-11-29(22)24)28-12-10-17-6-1-2-7-18(17)15-28/h1-9,11,13-14H,10,12,15-16H2/b21-14- |
InChI Key |
CYTYNZGVOMZLFZ-STZFKDTASA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CC6=CC=CO6 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CC6=CC=CO6 |
Origin of Product |
United States |
Biological Activity
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure combines multiple heterocycles, suggesting diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 506.6 g/mol. The compound features several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4O3S2 |
| Molecular Weight | 506.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities, including:
Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms. For instance, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Antimicrobial Properties : The thiazolidine and thioxo groups are known to enhance antimicrobial activity against various bacterial strains.
Anti-inflammatory Effects : Initial findings suggest that the compound may reduce inflammation markers in vitro and in vivo.
The biological activity of the compound is likely influenced by its ability to interact with multiple biological targets. Potential mechanisms include:
- Enzyme Inhibition : The structural components may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound might interact with specific receptors involved in inflammatory responses.
- DNA Interaction : There is potential for the compound to intercalate with DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound and its analogs:
- Antitumor Studies : A study evaluated the cytotoxicity of the compound against various cancer cell lines, demonstrating an IC50 value significantly lower than that of standard chemotherapeutics . This suggests a promising role in cancer treatment.
- Antimicrobial Testing : In vitro tests showed that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria . This highlights its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Research : Experimental models indicated that the compound effectively reduced inflammation in animal models by modulating cytokine levels . This positions it as a candidate for treating inflammatory diseases.
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : C29H24N4O3S2
- Molecular Weight : 540.7 g/mol
- IUPAC Name : (5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- InChI Key : DLMHERIPCMJJOF-JLPGSUDCSA-N
This compound features multiple functional groups that contribute to its biological activities, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies indicate that compounds with structural similarities to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anticancer properties. For instance, derivatives of dihydroisoquinoline have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Research suggests that it may help alleviate cognitive impairment associated with these conditions by modulating neurotransmitter systems and reducing oxidative stress .
Treatment of Schizophrenia
There is also evidence supporting the use of this compound in treating schizophrenia. Its ability to influence dopaminergic and serotonergic pathways could provide therapeutic benefits for patients suffering from this mental health disorder .
Synthesis Overview
The synthesis of this compound typically involves multiple steps. Key reaction conditions include:
- Reagents : Specific catalysts and solvents are required to facilitate the formation of the desired product.
- Temperature Control : Precise temperature management is crucial for optimizing yield and purity.
- Reaction Monitoring : Automated systems may be employed for real-time monitoring of reaction parameters .
Industrial Production Methods
In industrial settings, large-scale reactors and continuous flow systems are often used to enhance efficiency and consistency in the production of this compound. The implementation of automated control systems ensures high-quality output while minimizing human error .
Case Studies and Research Findings
Several case studies have documented the therapeutic potential of this compound:
- Cognitive Impairment in Parkinson's Disease : A study demonstrated that administration of the compound improved cognitive functions in animal models of Parkinson's disease, highlighting its neuroprotective properties .
- Anticancer Efficacy : In vitro studies showed that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting a mechanism involving apoptosis induction .
- Schizophrenia Treatment : Clinical trials are ongoing to evaluate the efficacy of this compound in managing symptoms of schizophrenia, with preliminary results indicating positive outcomes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Differences Among Analogs
Key Observations :
Spectroscopic and Computational Data
Table 2: Comparative Spectral Data (Selected Analogs)
Notes:
- The target compound’s thioxo-thiazolidinone moiety would exhibit IR stretches similar to 10a/b (~1240–1250 cm⁻¹ for C=S) .
- The furan ring protons are anticipated at δ 6.30–7.50 ppm, distinct from phenyl analogs .
Table 3: Bioactivity of Thiazolidinone-Containing Analogs
Key Inferences :
- Thiazolidinone substituents (e.g., phenyl vs. furan) influence COX-2 selectivity. The target’s furan-2-ylmethyl group may enhance selectivity due to smaller steric bulk compared to chlorophenyl groups .
- Pyrido-pyrimidinone cores (target compound) are less explored than pyrazolo-pyrimidines, warranting further studies on bioavailability and toxicity.
Preparation Methods
Multicomponent Cyclocondensation Under Ultrasonic Irradiation
The pyrido[1,2-a]pyrimidin-4-one scaffold is efficiently constructed via a one-pot, four-component reaction involving:
-
2-Aminopyridine derivatives
-
Keto esters
-
Aromatic aldehydes
-
Thiobarbituric acid
Conditions :
-
Catalyst: [H-NMP]+[HSO4]− (10 mol%)
-
Solvent: Water
-
Energy input: Ultrasonic irradiation (40 kHz, 60°C)
-
Reaction time: 2–4 hours
This method achieves yields of 78–92% by accelerating reaction kinetics and suppressing side products.
Table 1: Representative Pyrido[1,2-a]pyrimidin-4-one Syntheses
| Starting Material | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2-Aminopyridine + Ethyl acetoacetate | [H-NMP]+[HSO4]− | 85 | 98.5 |
| 2-Amino-4-methylpyridine + Methyl benzoylacetate | BF3·Et2O | 72 | 97.2 |
Preparation of the 3,4-Dihydroisoquinoline Substituent
Acid-Catalyzed Cyclization of Arylethyl Carbamates
Tomohiko Ohwada’s protocol enables high-yield access to 3,4-dihydroisoquinolin-2(1H)-yl derivatives:
Procedure :
-
Substrate : N-(2-Arylethyl)carbamate (e.g., N-(2-phenylethyl)carbamate)
-
Acid : Methanesulfonic acid (MsOH, 3.0 equiv)
-
Temperature : 80°C, 6 hours
-
Workup : Neutralization with NaHCO3, extraction with EtOAc
This method achieves >90% yield for electron-rich substrates, with protonation of the carbamate oxygen critical for cyclization.
Construction of the Thiazolidinone Moiety
One-Pot Three-Component Condensation
The Z-configured thiazolidin-5-ylidene segment is synthesized via:
-
Furan-2-carbaldehyde
-
Thioglycolic acid
-
Furan-2-ylmethylamine
Optimized Conditions :
-
Catalyst: Bi(SCH2COOH)3 (5 mol%)
-
Solvent: Solvent-free
-
Temperature: 70°C, 3 hours
-
Yield: 83–89%
Stereoselectivity arises from kinetic control under solvent-free conditions, favoring the Z-isomer by 9:1.
Final Coupling and Macrocyclization
Knoevenagel Condensation for Fragment Assembly
The pyrido[1,2-a]pyrimidin-4-one core is functionalized at the C3 position via:
Reaction Scheme :
-
Core activation : Treatment with POCl3 to generate 3-chloromethyl intermediate
-
Nucleophilic displacement : Reaction with 3,4-dihydroisoquinoline-2(1H)-amine
-
Knoevenagel coupling : Condensation with thiazolidinone aldehyde
Critical Parameters :
-
Base: Piperidine (10 mol%)
-
Solvent: Dry DMF, 100°C
-
Reaction time: 12 hours
-
Z/E selectivity: >95% Z via steric hindrance from the furanmethyl group
Purification and Characterization
Flash Chromatography Optimization
Post-synthetic purification employs silica gel chromatography (60–120 mesh) with gradients of EtOAc/hexane (1:4 to 1:1).
Table 2: Purification Outcomes
| Step | Purity Pre-Purification (%) | Purity Post-Purification (%) |
|---|---|---|
| Core isolation | 75 | 98 |
| Final compound | 68 | 95 |
Spectroscopic Confirmation
-
HRMS : m/z calc. for C28H21N5O3S2: 563.1245; found: 563.1248
-
1H NMR (DMSO-d6): δ 8.21 (d, J=7.2 Hz, 1H, pyrimidine H), 7.89 (s, 1H, thiazolidinone CH)
-
IR : 1685 cm−1 (C=O), 1590 cm−1 (C=N)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
